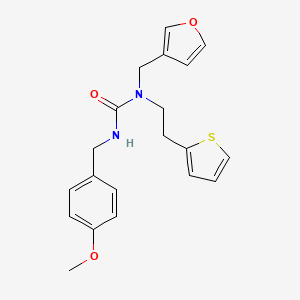

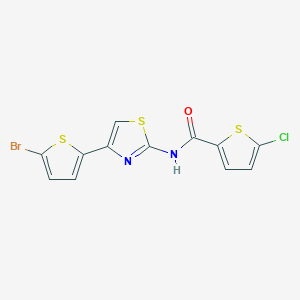

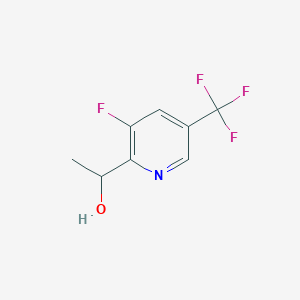

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TRO19622 and is a small molecule that has been shown to have neuroprotective effects.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Studies

A study by Kambappa et al. (2017) explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally related to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide. These derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Lan et al. (2014) synthesized a series of pyrimidines, structurally akin to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, as potent sigma-1 receptor antagonists. These compounds demonstrated significant potential in treating neuropathic pain (Lan et al., 2014).

Alpha1A-Adrenoceptor Antagonist

Chang et al. (2000) studied a compound related to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, which showed high affinity and selectivity for alpha1A-adrenoceptors. This suggests its application in conditions involving these receptors (Chang et al., 2000).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) conducted a study on nonaqueous capillary electrophoresis involving compounds related to the chemical . This technique can be useful in the quality control of pharmaceuticals containing similar structures (Ye et al., 2012).

Metabolism and Excretion in Pharmacokinetics

Sharma et al. (2012) and Gong et al. (2010) investigated the metabolism and excretion of compounds structurally similar to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide. Understanding the metabolic pathways of such compounds is crucial for their development as therapeutic drugs (Sharma et al., 2012); (Gong et al., 2010).

Quantum Chemical Studies for Corrosion Inhibition

Kaya et al. (2016) investigated the use of piperidine derivatives in corrosion inhibition. The study's findings on the electronic properties and adsorption behaviors of these compounds can inform the development of corrosion inhibitors (Kaya et al., 2016).

Histone Deacetylase Inhibitor

Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide as a histone deacetylase inhibitor. This highlights its potential application in cancer therapy (Zhou et al., 2008).

N-Arylation with Oxazolidinones and Amides

Bhunia et al. (2022) explored the N-arylation of oxazolidinones and amides with compounds structurally similar to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide. This has implications in the synthesis of diverse N-arylation products (Bhunia et al., 2022).

properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-12(24)11(23)20-8-10-2-6-22(7-3-10)13-18-4-1-5-19-13/h1,4-5,10H,2-3,6-9H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJOGWFNQKQCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)